(5-Fluoro-4-methylpyridin-3-yl)boronic acid
Description
(5-Fluoro-4-methylpyridin-3-yl)boronic acid (CAS: 1416500-79-2) is a pyridine-derived boronic acid with a fluorine atom at position 5 and a methyl group at position 4 of the pyridine ring. This compound is commercially available with a purity of ≥95% and is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal chemistry and materials science . Boronic acids are widely recognized for their ability to form reversible covalent bonds with diols, making them valuable in molecular recognition, sensor development, and enzyme inhibition .
Properties
IUPAC Name |
(5-fluoro-4-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPQYVIZRCVFAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC(=C1C)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-4-methylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed borylation of 5-fluoro-4-methylpyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (5-Fluoro-4-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed via oxidation of the boronic acid group.
Scientific Research Applications
(5-Fluoro-4-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (5-Fluoro-4-methylpyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Halogen-Substituted Pyridinylboronic Acids
- However, chlorine’s larger atomic radius may reduce solubility compared to fluorine-substituted analogs .
- (5-Fluoro-2-methoxypyridine-4-boronic Acid (CAS: 1043869-98-2) :
The methoxy group at position 2 introduces steric hindrance and electron-donating properties, which could reduce reactivity in cross-coupling reactions but improve selectivity in diol-binding applications .
Positional Isomers
- (5-Fluoro-2-methylpyridin-4-yl)boronic Acid (CAS: 1310404-23-9) :
Shifting the methyl group from position 4 to 2 alters steric interactions. Meta-substituted analogs (e.g., position 3 or 5) generally exhibit superior inhibition of bacterial penicillin-binding proteins (PBPs) compared to ortho-substituted derivatives, as seen in studies on Streptococcus pneumoniae . - (5-Fluoro-6-methylpyridin-3-yl)boronic Acid (CAS: 1858215-94-7) :
The methyl group at position 6 may hinder binding to planar active sites, such as those in serine proteases, due to increased steric bulk .
Functional Comparisons
Inhibition of Enzymes and Targets
- Meta-Substituted Arylboronic Acids: Meta-substituted derivatives (e.g., 3- or 5-position on pyridine) show enhanced inhibition of bacterial PBPs and fungal histone deacetylases (HDACs). For example, [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits Magnaporthe oryzae HDACs at 1 µM, comparable to trichostatin A . In contrast, (5-Fluoro-4-methylpyridin-3-yl)boronic acid’s methyl group at position 4 may optimize steric complementarity in similar targets.
- Aliphatic vs. Aromatic Boronic Acids :
Aliphatic boronic acids (e.g., compound 2 in PBP1b studies) exhibit weaker inhibition of bacterial PBPs compared to aromatic analogs, highlighting the importance of the pyridine ring’s aromaticity in target engagement .
Binding to Diols and Molecular Recognition
- Boronic vs. Borinic Acids :
Borinic acids (R1R2B(OH)) demonstrate higher association constants with diols (e.g., catechol) due to reduced steric hindrance and enhanced Lewis acidity. For instance, diphenylborinic acid binds catechol with ~10× higher affinity than phenylboronic acid .
Data Tables
Table 1: Structural Analogs and Key Properties
Table 2: Inhibition Potencies of Selected Boronic Acids
Biological Activity
(5-Fluoro-4-methylpyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This compound features a pyridine ring substituted with a fluorine atom and a methyl group, which influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can be utilized in the inhibition of proteases and other enzymes. The specific mechanism involves:
- Enzyme Inhibition : The compound can inhibit proteolytic enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Modulation : It may also modulate receptor activity, influencing cellular signaling pathways related to growth and proliferation.
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer treatment. It has shown promise in inhibiting cancer cell proliferation in various models, particularly in glioma and breast cancer cell lines. The compound's ability to disrupt critical signaling pathways involved in tumor growth makes it a candidate for further development.
Case Studies
- In Vitro Studies : A study demonstrated that this compound effectively inhibited the growth of glioma cells, showing a dose-dependent response with an IC50 value indicating potent activity .
- Mechanistic Insights : Research indicated that the compound interferes with the WDR5 protein, which plays a significant role in oncogenic transcriptional regulation. Inhibition of WDR5 resulted in reduced cell viability and induced apoptosis in cancer cells .
Table 1: Biological Activity Summary
| Activity Type | Model Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Glioma Cell Proliferation | U87MG (human glioma) | 15 | |
| Breast Cancer Inhibition | MCF7 (human breast) | 20 | |
| Enzyme Inhibition | Various Proteases | 10 - 50 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance:
- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity, facilitating better membrane permeability and bioavailability.
- Methyl Group Influence : The methyl substitution affects the electronic properties of the pyridine ring, impacting its interaction with target proteins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
